molecular formula C10H12O B2946043 1-Phenylbut-3-en-2-ol CAS No. 6052-66-0

1-Phenylbut-3-en-2-ol

Cat. No.: B2946043
CAS No.: 6052-66-0
M. Wt: 148.205
InChI Key: UABPTAJNCGKQHF-UHFFFAOYSA-N
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Description

1-Phenylbut-3-en-2-ol is an organic compound with the molecular formula C10H12O It is an aromatic alcohol characterized by a phenyl group attached to a butenol chain

Mechanism of Action

Target of Action

It’s known that this compound is an aromatic alcohol Aromatic alcohols often interact with various enzymes and receptors in the body, influencing their function

Mode of Action

As an aromatic alcohol, it may interact with its targets through hydrogen bonding, influencing their function and leading to changes at the molecular level . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Aromatic alcohols can participate in various biochemical reactions and pathways, depending on their specific targets

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenylbut-3-en-2-ol is currently limited. As an aromatic alcohol, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given its classification as an aromatic alcohol, it may influence the function of various enzymes and receptors, leading to changes at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets . Additionally, the compound’s safety data indicates that it should be stored at a temperature of 4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-en-2-ol can be synthesized through the reduction of 4-phenyl-3-buten-2-one. The process involves the use of sodium borohydride as a reducing agent in an ethanol solution. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-phenyl-3-buten-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be further reduced to 1-phenylbutan-2-ol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 4-phenyl-3-buten-2-one.

    Reduction: 1-phenylbutan-2-ol.

    Substitution: Various substituted phenylbutenes depending on the reagent used.

Scientific Research Applications

1-Phenylbut-3-en-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an aromatic ring and an unsaturated alcohol chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-phenylbut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10-11H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABPTAJNCGKQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6052-66-0
Record name 1-phenylbut-3-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of phenylacetaldehyde(600 mg, 5 mmol) in 12 ml of tetrahydrofuran was added dropwise over about 10 minutes to a solution of vinyl magnesium bromide (10 ml; 1M in tetrahydrofuran; 10 mmol) in 12 ml of tetrahydrofuran at 0° C. The internal temperature was maintained below 5° C. during the addition. After stirring for 1 hour at 0° C., the reaction was quenched by adding about 25 ml of saturated ammonium chloride solution. The resulting mixture was extracted with 100 ml of ethyl ether. The organic layer was washed with saturated ammonium chloride solution(50 ml) and brine(50 ml). Drying over magnesium sulfate and concentrating afforded 750 mg of the title product as a light orange liquid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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